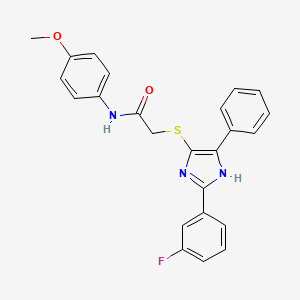
4-(Neopentyloxy)benzaldehyde
概要
説明
4-(Neopentyloxy)benzaldehyde, also known as p-neopentoxybenzaldehyde or 4-neopentoxybenzaldehyde, is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25400 .
Physical and Chemical Properties Analysis
Benzaldehyde, a related compound, is a colorless liquid at room temperature, with a molecular weight of 106.12 g/mol . Its melting point is just below room temperature at -26°C, while its boiling point is significantly higher at 179°C . As for its density, it weighs around 1.044 g/mL .科学的研究の応用
Solid Phase Organic Synthesis
Benzaldehyde derivatives, including 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been explored as linkers for solid-phase organic synthesis. These compounds facilitate the synthesis of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides through reductive amination. This approach demonstrates the versatility of benzaldehyde derivatives in synthesizing a wide range of organic molecules, with potential applications in drug discovery and material science (Swayze, 1997).
Fluorescent Probes
A novel ratiometric fluorescent probe based on 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde has been developed for the detection of cysteine and homocysteine. This probe exhibits a significant emission shift upon interaction with these amino acids, highlighting the role of benzaldehyde derivatives in developing sensitive and selective diagnostic tools (Lin et al., 2008).
Enzymatic Detoxification
Research on 4-hydroxy-3-(3-methyl-3-butene-1-ynyl) benzaldehyde, a toxin from Eutypa lata, reveals its detoxification by Vitis vinifera cells through enzymatic conversion to a non-toxic alcohol derivative. This study provides insights into plant defense mechanisms and suggests potential applications in agriculture and environmental protection (Colrat et al., 1999).
Biotechnological Production of Flavors and Fragrances
Benzaldehyde is a key aroma compound in the biotechnological production of natural flavors and fragrances. This research highlights the potential for microbial or enzymatic processes to produce benzaldehyde and other aroma chemicals, offering a sustainable alternative to chemical synthesis (Krings & Berger, 1998).
Catalytic Oxidation
Studies on the catalytic oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles demonstrate the importance of benzaldehyde in industrial applications. This research underscores the potential for developing efficient and sustainable catalytic processes for the synthesis of benzaldehyde and other valuable chemicals (Iraqui et al., 2020).
作用機序
Target of action
Benzaldehyde has been found to exhibit antimicrobial activity, suggesting that it may interact with targets in various microorganisms . .
Mode of action
It’s suggested that benzaldehyde may disrupt cellular antioxidation systems in fungi .
Biochemical pathways
Benzaldehyde is involved in several biochemical pathways. For example, it’s a product of the oxidation of toluene .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzaldehyde is limited. One study suggests that benzaldehyde can promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of lipid bilayer, enhancing membrane permeability .
Result of action
Benzaldehyde has been found to exhibit antimicrobial activity, suggesting that it may inhibit the growth of certain microorganisms .
Action environment
The activity of benzaldehyde may be influenced by various environmental factors. For example, its volatility could affect its distribution in the environment .
Safety and Hazards
将来の方向性
Research is ongoing to develop new and sustainable approaches to synthesize benzaldehyde and its derivatives . For instance, a V-based catalytic biphasic system is being explored to perform toluene oxidation to benzaldehyde . Another research direction involves the use of manganese tungstate nanobars as an efficient catalyst to prepare benzaldehyde by direct oxidation of toluene .
生化学分析
Biochemical Properties
Despite extensive search, there is limited information available on the specific biochemical properties of 4-(Neopentyloxy)benzaldehyde
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of this compound in laboratory settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported
特性
IUPAC Name |
4-(2,2-dimethylpropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)9-14-11-6-4-10(8-13)5-7-11/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSDOZWCBWRXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210694-04-5 | |
| Record name | 4-(2,2-dimethylpropoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
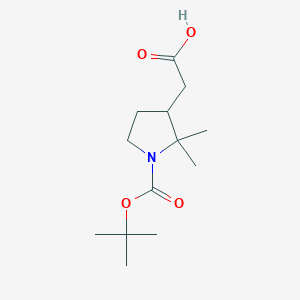
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2715589.png)

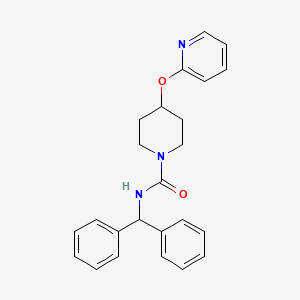
![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)
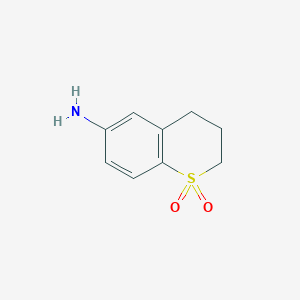
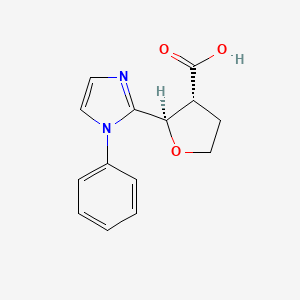

![N-(3-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2715600.png)
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)
![1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2715604.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)
![1-[4-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2715608.png)
